REACTION_CXSMILES
|
CS(O[CH2:6][CH:7]1[CH2:12][CH2:11][O:10][C:9]([CH3:14])([CH3:13])[CH2:8]1)(=O)=O.[Br-:15].[Li+]>CC(C)=O>[Br:15][CH2:6][CH:7]1[CH2:12][CH2:11][O:10][C:9]([CH3:14])([CH3:13])[CH2:8]1 |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1CC(OCC1)(C)C
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under nitrogen for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
was extracted with DCM (×3)
|
Type
|
WASH
|
Details
|
The combined organics were washed with dilute brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1CC(OCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |